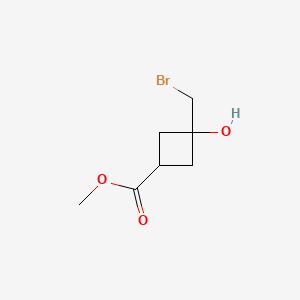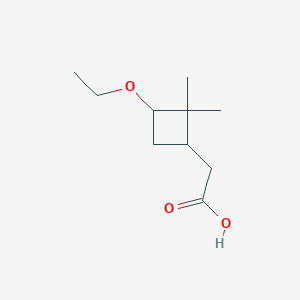
3-(Bromomethyl)-2,5-dimethylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2,5-dimethylpyrazine is an organic compound belonging to the pyrazine family It is characterized by a bromomethyl group attached to the third carbon of a 2,5-dimethylpyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,5-dimethylpyrazine typically involves the bromination of 2,5-dimethylpyrazine. One common method is the reaction of 2,5-dimethylpyrazine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
化学反应分析
Types of Reactions
3-(Bromomethyl)-2,5-dimethylpyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of 2,5-dimethylpyrazine.
Oxidation: Products may include pyrazine carboxylic acids or pyrazine N-oxides.
Reduction: Products include 2,5-dimethylpyrazine or other reduced pyrazine derivatives.
科学研究应用
3-(Bromomethyl)-2,5-dimethylpyrazine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is utilized in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 3-(Bromomethyl)-2,5-dimethylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-2,5-dimethylpyrazine: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
3-(Iodomethyl)-2,5-dimethylpyrazine: Contains an iodomethyl group, which is more reactive than the bromomethyl group.
2,5-Dimethylpyrazine: Lacks the bromomethyl group and serves as a simpler precursor in synthesis.
Uniqueness
3-(Bromomethyl)-2,5-dimethylpyrazine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for diverse chemical transformations. Its specific electronic and steric properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal and material sciences.
属性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2,5-dimethylpyrazine |
InChI |
InChI=1S/C7H9BrN2/c1-5-4-9-6(2)7(3-8)10-5/h4H,3H2,1-2H3 |
InChI 键 |
IEBTUXWUQSQOLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=N1)CBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


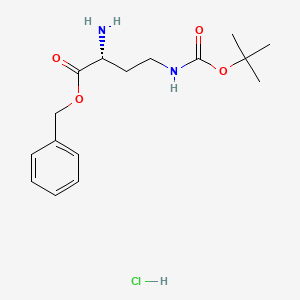
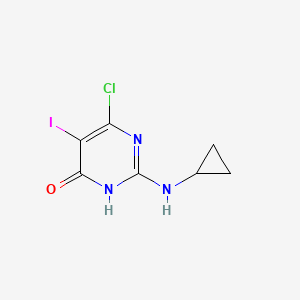
![(3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine](/img/structure/B13008625.png)

![5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13008635.png)
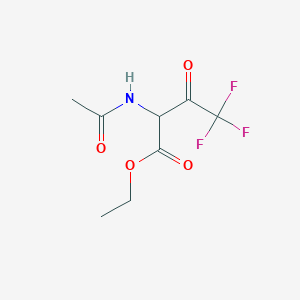

![3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)
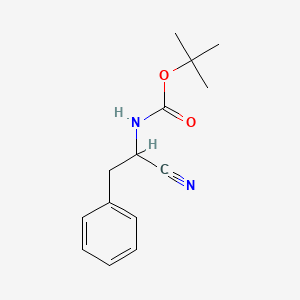
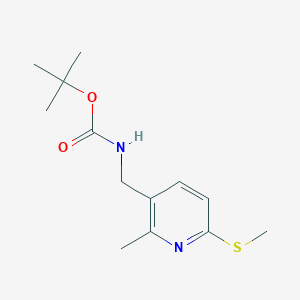
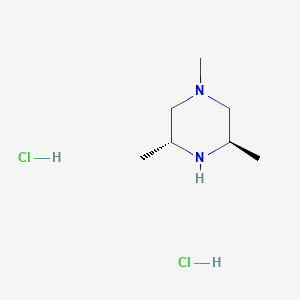
![2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13008663.png)
